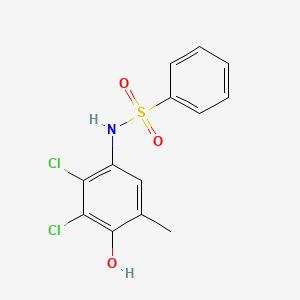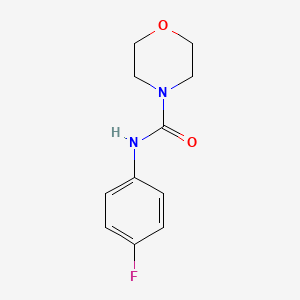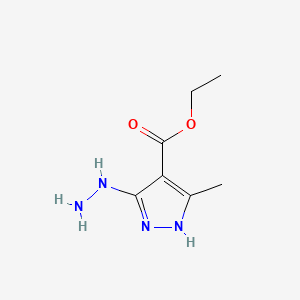
Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamides are a class of organic compounds containing a sulfonamide group (–SO₂NH₂) attached to a benzene ring. The compound , N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide , combines a sulfonamide moiety with a substituted phenyl ring. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves introducing the sulfonamide group onto the phenyl ring. While specific synthetic routes may vary, one common approach is through nucleophilic substitution reactions. For example:
Chlorination: Start with 2,3-dichloro-4-hydroxy-5-methylphenol (a precursor). React it with chlorosulfonic acid to form the benzenesulfonamide derivative.
Hydroxylation: Introduce the hydroxyl group at the desired position using appropriate reagents.
Industrial Production:: Industrial-scale production typically employs efficient and scalable methods to yield the desired compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or other functional groups.
Reduction: Reduction of the nitro group (if present) or other substituents.
Substitution: Substitution reactions at the chlorinated positions.
Acid-Base Reactions: Interaction with bases or acids due to the sulfonamide group.
Chlorosulfonic Acid: For sulfonation.
Hydroxylating Agents: To introduce the hydroxyl group.
Reduction Agents: Such as hydrogen gas or metal hydrides.
Major Products:: The primary product is the target compound itself, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Wirkmechanismus
The compound likely exerts its effects through CA IX inhibition. CA IX overexpression occurs in solid tumors, making it an attractive target. Inhibition of CA IX disrupts pH regulation and metabolism in tumor cells, affecting their growth and survival.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, properties, and selectivity against other sulfonamides. Researchers often explore related analogs to understand structure-activity relationships.
Remember that this compound’s unique features lie in its specific chlorination pattern, hydroxylation, and CA IX selectivity. Further research can provide additional insights into its distinctiveness.
Eigenschaften
CAS-Nummer |
314751-53-6 |
|---|---|
Molekularformel |
C13H11Cl2NO3S |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
N-(2,3-dichloro-4-hydroxy-5-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-7-10(11(14)12(15)13(8)17)16-20(18,19)9-5-3-2-4-6-9/h2-7,16-17H,1H3 |
InChI-Schlüssel |
IMWWNIPSXVIARR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)


![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12127359.png)
![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)




![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)


![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127420.png)
